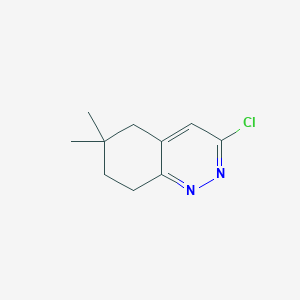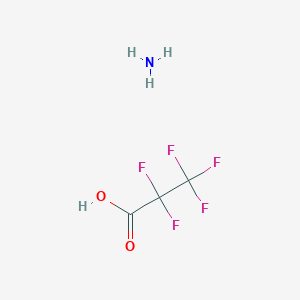
Azane;2,2,3,3,3-pentafluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium pentafluoropropionate is a chemical compound with the molecular formula C3H4F5NO2. It is also known by its IUPAC name, ammonium 2,2,3,3,3-pentafluoropropanoate. This compound is characterized by the presence of five fluorine atoms attached to a three-carbon chain, making it a perfluorinated carboxylate. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium pentafluoropropionate typically involves the reaction of pentafluoropropionic acid with ammonia. The reaction is straightforward and can be represented as follows:
C3HF5O2+NH3→C3H4F5NO2
This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of ammonium pentafluoropropionate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium pentafluoropropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Under specific conditions, it can be reduced to form less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylates, while reduction can produce partially fluorinated compounds .
Applications De Recherche Scientifique
Ammonium pentafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into its potential use in drug development and delivery systems is ongoing.
Industry: It is used in the production of fluorinated polymers and surfactants
Mécanisme D'action
The mechanism of action of ammonium pentafluoropropionate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a range of chemical reactions. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Ammonium trifluoroacetate: Similar in structure but with fewer fluorine atoms.
Ammonium perfluorobutyrate: Contains a longer carbon chain with more fluorine atoms.
Ammonium perfluorooctanoate: Known for its use in the production of fluoropolymers
Uniqueness: Ammonium pentafluoropropionate is unique due to its specific balance of fluorine atoms and carbon chain length, which imparts distinct chemical properties. Its reactivity and stability make it particularly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C3H4F5NO2 |
|---|---|
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
azane;2,2,3,3,3-pentafluoropropanoic acid |
InChI |
InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3 |
Clé InChI |
NBNLXUGHUHZAPZ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(F)F)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


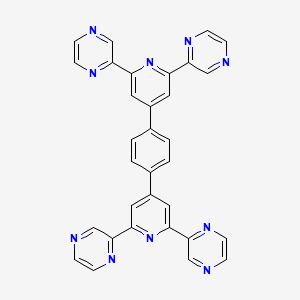
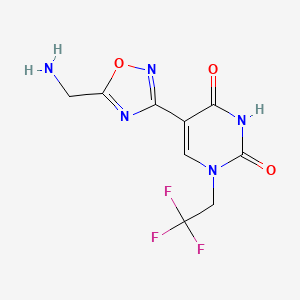
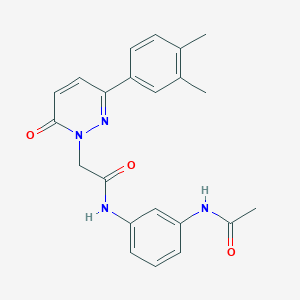

![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14880133.png)
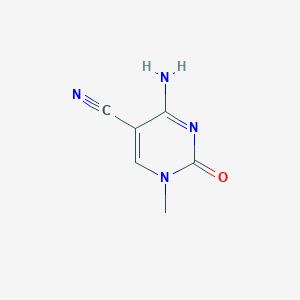
![6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14880141.png)
![3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)

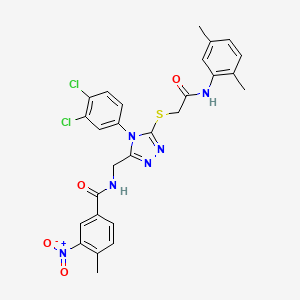
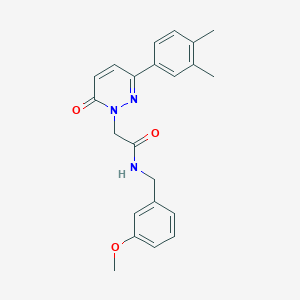
![Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate](/img/structure/B14880177.png)
![9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)
